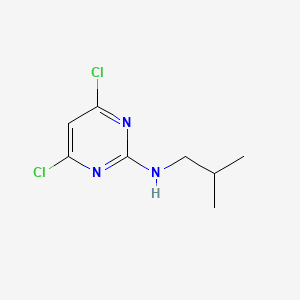

4,6-dichloro-N-isobutylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Plant Protection Agents

4,6-Dichloropyrimidines: , which include 4,6-dichloro-N-isobutylpyrimidin-2-amine , are key intermediates in the synthesis of plant protection agents . These compounds are used to create a variety of herbicides, fungicides, and insecticides that protect crops from pests and diseases, thereby enhancing agricultural productivity.

Development of Anti-inflammatory Drugs

Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory properties 4,6-Dichloro-N-isobutylpyrimidin-2-amine can be used as a precursor in the synthesis of drugs that target inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, potentially leading to new treatments for conditions such as arthritis and other inflammatory disorders .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4,6-dichloro-N-isobutylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

4,6-dichloro-N-isobutylpyrimidin-2-amine interacts with AURKA by inhibiting its activity . This compound reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, preventing them from undergoing mitosis . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .

Result of Action

The result of 4,6-dichloro-N-isobutylpyrimidin-2-amine’s action is the induction of apoptosis in cells . This is evidenced by the cleavage of caspase-3 and caspase-7, enzymes that play a key role in the execution-phase of cell apoptosis . Additionally, the compound triggers the cleavage of poly (ADP-ribose) polymerase, a DNA repair enzyme, further indicating the induction of apoptosis .

Action Environment

The action, efficacy, and stability of 4,6-dichloro-N-isobutylpyrimidin-2-amine can be influenced by various environmental factorsFor instance, the compound’s solubility in ethanol suggests that its action might be influenced by the presence of alcohol

properties

IUPAC Name |

4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVFFVVXCQAOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598744 |

Source

|

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72063-75-3 |

Source

|

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)